4,6-Dimethoxy-2-mercaptopyrimidine
Overview
Description
4,6-Dimethoxy-2-mercaptopyrimidine is an organic compound with the molecular formula C6H8N2O2S It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at the 4 and 6 positions and a mercapto group at the 2 position
Mechanism of Action
Target of Action
It has been used as a precursor for the preparation of sns nanoplatelets . These nanoplatelets are used as anode material for lithium-ion batteries .
Mode of Action
It is known to be involved in the preparation of SnS nanoplatelets . The compound is utilized as a single-source molecular precursor, and its thermolysis in oleylamine (OAm) produces SnS nanoplatelets .
Biochemical Pathways
Its role in the synthesis of sns nanoplatelets suggests it may influence pathways related to material synthesis and energy storage .
Result of Action
The primary result of the action of 4,6-Dimethoxy-2-mercaptopyrimidine is the formation of SnS nanoplatelets . These nanoplatelets have been evaluated for their performance as anode material for lithium-ion batteries . The rate capability of SnS was investigated at different current densities, revealing that the initial capacity could be regained .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the nature of the molecular precursor employed significantly alters the morphology and preferential growth of the nanoplatelets . Furthermore, the compound is described as air and moisture stable, suggesting it has good environmental stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-mercaptopyrimidine typically involves multiple steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-mercaptopyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Various reduced derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
4,6-Dimethoxy-2-mercaptopyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but with methyl groups instead of methoxy groups.
4,6-Dihydroxy-2-mercaptopyrimidine: Similar structure but with hydroxy groups instead of methoxy groups.
4,6-Diamino-2-mercaptopyrimidine: Similar structure but with amino groups instead of methoxy groups.
Uniqueness
4,6-Dimethoxy-2-mercaptopyrimidine is unique due to the presence of methoxy groups, which influence its chemical reactivity and solubility. The methoxy groups make the compound more hydrophobic compared to its hydroxy or amino analogs, affecting its interactions with other molecules and its behavior in different solvents .
Properties
IUPAC Name |
4,6-dimethoxy-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-9-4-3-5(10-2)8-6(11)7-4/h3H,1-2H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVRHOZHSQQRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=S)N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438007 | |
Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57235-35-5 | |
Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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